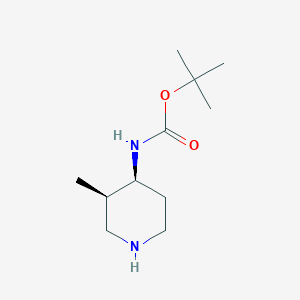

cis-4-(Boc-amino)-3-methyl-piperidine

Description

BenchChem offers high-quality cis-4-(Boc-amino)-3-methyl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(Boc-amino)-3-methyl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 4 Boc Amino 3 Methyl Piperidine and Its Stereoisomers

Asymmetric Synthesis Strategies

Achieving high levels of enantiopurity is paramount in the synthesis of chiral drug intermediates. Several distinct strategies have been employed to introduce the desired chirality into the 3-methyl-4-aminopiperidine core.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach embeds the desired stereochemistry from the outset, which is then carried through a sequence of reactions to the final target.

| Starting Material | Target Intermediate | Key Steps | Overall Yield | Enantiomeric Excess |

| L-Malic Acid | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | 16-step conversion | 26% | >98% ee |

| L-Glutamic Acid | 3-(N-Boc-amino)piperidine derivatives | Esterification, Boc-protection, reduction, tosylation, cyclization | 44-55% | High (from chiral source) |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. While specific examples detailing the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine using α-methylbenzylamine are not prevalent in the reviewed literature, the general strategy is well-established.

A hypothetical approach would involve:

Condensation of a prochiral precursor, such as N-Boc-3-methyl-4-piperidone, with a chiral amine like (R)-α-methylbenzylamine to form a chiral imine or enamine.

Diastereoselective reduction of the C=N or C=C bond. The steric bulk of the chiral auxiliary directs the hydride reagent to attack from the less hindered face, establishing the desired stereochemistry at the C4 position relative to the C3 methyl group.

Removal of the chiral auxiliary, typically by hydrogenolysis, to yield the chiral primary amine, which can then be protected with a Boc group.

This method's success is contingent on high diastereoselectivity in the reduction step.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov This method has been successfully applied to prepare (R)-3-amino piperidine (B6355638) derivatives. scispace.comgoogle.com

The synthesis of cis-4-(Boc-amino)-3-methyl-piperidine would employ an ω-transaminase to catalyze the asymmetric amination of a precursor ketone, N-Boc-3-methylpiperidin-4-one. The enzyme, utilizing an amino donor like isopropylamine, transfers an amino group to the ketone with high stereoselectivity. mdpi.com The choice between an (R)-selective or (S)-selective ω-TA determines the absolute configuration of the resulting amine. This enzymatic approach is advantageous due to its mild reaction conditions, high enantiopurity of the product, and reduced environmental impact. nih.govgoogle.com

Another advanced biocatalytic method involves the chemo-enzymatic dearomatization of activated pyridines. This strategy uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3,4-disubstituted piperidines with excellent diastereoselectivity. nih.govacs.org

| Biocatalyst | Precursor | Transformation | Key Advantages |

| ω-Transaminase | N-Boc-3-methylpiperidin-4-one | Asymmetric reductive amination | High enantioselectivity (>99% ee), mild conditions, environmentally friendly |

| Amine Oxidase / Ene Imine Reductase | N-substituted 3-methyl-4-phenyl-tetrahydropyridine | One-pot cascade dearomatization | Excellent diastereoselectivity (cis major; >96:4 dr), high yield |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral piperidines, proline and its derivatives have been used to catalyze asymmetric α-amination of aldehydes, which can then be converted to the target structures. researchgate.net

A relevant strategy is the asymmetric Mannich reaction. A chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, can catalyze the reaction between an imine precursor and a nucleophile. For instance, the reaction of an appropriate enolizable piperidone derivative with an electrophilic nitrogen source in the presence of a chiral catalyst could stereoselectively form the C-N bond at the C4 position. Another approach involves the organocatalytic bromoaminocyclization of linear olefins to generate chiral trans-2-aryl-3-bromopiperidines, which can subsequently be converted to the desired cis-substituted products through further chemical manipulation. nih.gov

Metal-catalyzed asymmetric hydrogenation is a powerful and efficient method for creating chiral centers. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a tetrahydropyridine (B1245486) or an enamine, using a chiral transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand.

A practical synthesis of an analogous compound, enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, was achieved via Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. researchgate.net The selection of the chiral ligand (e.g., Walphos 003) is crucial for achieving high enantioselectivity. The hydrogenation of the C=C double bond in the tetrahydropyridine ring creates two adjacent stereocenters simultaneously with high control over both the absolute and relative stereochemistry, favoring the cis isomer. whiterose.ac.uk This method is highly attractive for large-scale synthesis due to its high efficiency and atom economy.

| Catalyst System | Precursor Type | Selectivity |

| Rh(NBD)₂(BF₄) / Walphos 003 | N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | High enantioselectivity (>99% ee) |

| Pd/C, H₂ | 2-substituted-5-benzylic-5,6-dehydropiperidines | Good diastereoselectivity (~4:1, cis-isomer favored) |

Stereocontrol and Diastereoselective Approaches

Beyond establishing the absolute configuration, controlling the relative stereochemistry between the C3-methyl group and the C4-amino group to selectively form the cis isomer is a critical challenge.

One of the most common strategies to achieve cis-diastereoselectivity is through the reduction of a cyclic precursor. For example, the catalytic hydrogenation of a suitably substituted 1,2,3,6-tetrahydropyridine (B147620) precursor often proceeds via delivery of hydrogen from the sterically less hindered face of the molecule, leading preferentially to the cis product. whiterose.ac.uk Similarly, the reduction of an imine formed from N-Boc-3-methyl-4-piperidone can yield a mixture of cis and trans diastereomers, often with the cis isomer predominating. researchgate.net Subsequent separation of these diastereomers by column chromatography can provide the pure cis product.

A more elegant approach involves the regioselective ring-opening of a cyclic electrophile. A facile synthesis of cis-3-methyl-4-aminopiperidine derivatives was achieved through the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net In this method, an amine nucleophile attacks the C4 position of the epoxide. This SN2 reaction occurs with an inversion of configuration, directly and selectively establishing the desired cis relationship between the C3-methyl group and the newly installed C4-amino functionality. researchgate.net

Furthermore, chemo-enzymatic cascades have demonstrated excellent diastereocontrol. The reduction of a 3-methyl-4-phenyl disubstituted tetrahydropyridine using an ene-imine reductase biocatalyst yielded the corresponding piperidine with a high preference for the cis isomer (>96:4 dr). acs.org This highlights the ability of enzymes to precisely control the spatial orientation of substituents during the reaction.

| Method | Precursor | Mechanism | Selectivity Outcome |

| Catalytic Hydrogenation | Substituted Tetrahydropyridine | Steric-controlled hydride delivery | cis isomer favored |

| Imine Reduction | 3-Alkyl-4-piperidone + Amine | Diastereoselective reduction | Mixture of isomers, cis often major (e.g., 7:3 to 6:4 ratio) |

| Epoxide Ring-Opening | N-benzyl-3-methyl-3,4-epoxi-piperidine | SN2 nucleophilic attack | High cis selectivity |

| Biocatalytic Reduction | Disubstituted Tetrahydropyridine | Enzyme-controlled reduction | High cis selectivity (>96:4 dr) |

Control of cis-Stereochemistry in Piperidine Ring Construction

Achieving the cis-stereochemistry between the 3-methyl and 4-amino groups on the piperidine ring is a critical challenge. Various strategies have been developed to control this stereochemical outcome during the construction of the heterocyclic ring.

One notable method involves the diastereoselective synthesis of 2,4-disubstituted piperidines, where the reaction selectivity can be controlled by altering the sequence of reactions. researchgate.net This approach provides a versatile platform for creating diverse substitution patterns with defined stereochemistry. Additionally, the hydrogenation of substituted pyridines or pyridinium (B92312) salts is a common method for piperidine synthesis. nih.gov The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst and reaction conditions, allowing for the selective formation of cis products. For instance, the reduction of 3-alkyl-4-piperidones, followed by condensation with an amine and subsequent reduction, can yield mixtures of cis and trans isomers, which can then be separated. researchgate.net The ratio of these isomers is dependent on the specific reducing agents and reaction conditions used.

Another approach is the use of ring-closing metathesis reactions, which can provide good stereocontrol. researchgate.net Furthermore, domino reactions, such as a ring-opening/ring-closing olefin metathesis, have been employed to construct the core piperidine structure with complete control over the relative stereochemistry. researchgate.net Copper-catalyzed asymmetric cyclizative aminoboration has also emerged as a powerful tool for the synthesis of chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. nih.gov

Diastereoselective Functionalization of Piperidine Intermediates

Once a piperidine ring is formed, diastereoselective functionalization of existing intermediates is a key strategy to introduce the desired substituents with the correct stereochemistry. This can involve the stereoselective reduction of a ketone or imine precursor. For example, the reduction of 3-alkyl-4-piperidones can be followed by condensation with aniline (B41778) to form imines, which are then reduced to yield a mixture of cis and trans 3-alkyl-4-anilinopiperidines. researchgate.net These diastereomers can often be separated by chromatography. researchgate.net

The choice of protecting groups on the piperidine nitrogen can also influence the stereochemical outcome of subsequent reactions. For instance, in the rhodium-catalyzed C-H functionalization of N-Boc-piperidine, the choice of catalyst and protecting group can direct the site-selectivity and diastereoselectivity of the reaction. nih.govnih.gov

Furthermore, the introduction of substituents can be achieved through nucleophilic addition to activated piperidine species. For example, the ring opening of an aziridine (B145994) fused to a piperidine ring with a Grignard reagent, catalyzed by a copper reagent, can proceed with high trans-selectivity. researchgate.net

Regioselective Ring Opening Reactions (e.g., epoxypiperidine intermediates)

A facile and effective method for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxypiperidine intermediate. researchgate.net This epoxide can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The nucleophilic attack of an amine on the epoxide at the C4 position leads to the formation of the desired cis-4-amino-3-methyl-piperidine derivative. This regioselectivity is often rationalized by steric arguments based on conformational analysis. researchgate.net

The Lewis acid-catalyzed azidolysis of 2,3-epoxy amines has also been investigated as a route to aminopiperidines. researchgate.net The regioselectivity of the epoxide opening is a crucial factor in determining the final substitution pattern of the piperidine ring.

| Reaction Type | Key Features | Stereochemical Control |

| Hydrogenation of Pyridiniums | Reduction of aromatic ring | Catalyst and condition dependent |

| Diastereoselective Reduction | Reduction of ketones/imines | Reagent and substrate control |

| Ring-Closing Metathesis | Olefin metathesis | Catalyst and substrate design |

| Epoxide Ring Opening | Nucleophilic attack on epoxide | Regioselective attack at C4 |

Key Synthetic Intermediates and Precursors in the Preparation of cis-4-(Boc-amino)-3-methyl-piperidine

The synthesis of cis-4-(Boc-amino)-3-methyl-piperidine relies on the strategic preparation of key intermediates and precursors that facilitate the construction of the piperidine ring and the introduction of the desired functional groups with the correct stereochemistry.

Synthesis of Substituted Piperidone Precursors

Substituted 4-piperidones are versatile intermediates in the synthesis of various piperidine derivatives. kcl.ac.uk A common method for their synthesis is the aza-Michael reaction, which involves the double addition of a primary amine to a divinyl ketone. kcl.ac.uk This method is atom-efficient and can be used to prepare a diverse range of N-substituted 4-piperidones. kcl.ac.uk For instance, the reaction of substituted divinyl ketones with benzylamine (B48309) leads to the formation of racemic 2-substituted N-benzyl-4-piperidones. kcl.ac.uk

To achieve enantioselectivity, a chiral primary amine, such as (S)-α-phenylethylamine, can be used in the aza-Michael cyclization. kcl.ac.uk This results in the formation of separable diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk These chiral piperidones can then be further functionalized to introduce substituents at other positions.

Another approach to 3-alkyl-4-piperidones involves the α-deprotonation of an imine derivative of N-phenethyl-4-piperidone, followed by alkylation with an alkyl halide. researchgate.net Mild acid hydrolysis then yields the desired 3-alkyl-4-piperidone in good yields. researchgate.net

Role of N-Protected Pyridinium Salts in Piperidine Synthesis

N-protected pyridinium salts are valuable precursors for the synthesis of piperidines. researchgate.netdicp.ac.cn The quaternization of the pyridine (B92270) nitrogen activates the ring towards reduction. acs.org The reduction of substituted pyridinium salts with reagents like sodium borohydride (B1222165) can regioselectively yield 1,2,5,6-tetrahydropyridines. researchgate.net These partially reduced intermediates can then be further functionalized and reduced to the desired piperidine.

A significant advancement in this area is the rhodium-catalyzed reductive transamination of N-alkyl pyridinium salts. dicp.ac.cn This method allows for the synthesis of chiral piperidines from readily accessible pyridinium salts with excellent diastereo- and enantioselectivities. dicp.ac.cn The reaction involves the introduction of a chiral primary amine under reducing conditions, which displaces the original nitrogen of the pyridinium ring. dicp.ac.cn This approach tolerates a wide range of functional groups and is operationally simple. dicp.ac.cn

Furthermore, N-benzyl-pyridinium salts can be converted in two steps to N-benzyl-3-methyl-3,4-epoxi-piperidine, a key intermediate for the synthesis of cis-3-methyl-4-aminopiperidine derivatives via regioselective ring opening. researchgate.net

Preparation of Enantiopure Aminopiperidine Scaffold Precursors

The synthesis of enantiopure aminopiperidine scaffolds is crucial for the preparation of chiral drugs. thieme-connect.com One approach starts from readily available chiral starting materials, such as amino acids. figshare.comrsc.org For example, enantiopure 3-aminopiperidine derivatives can be prepared from natural ornithine and lysine. figshare.com The cyclization of methyl esters derived from these amino acids, followed by protection and reduction, yields enantiopure 3-(tritylamino)piperidine. figshare.com

Biocatalysis offers a green and efficient alternative for the synthesis of enantiopure aminopiperidines. rsc.org Enzyme cascades, combining a galactose oxidase and an imine reductase, have been used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.orgresearchgate.net This one-pot process avoids racemization and allows for the generation of selectively protected products. rsc.org

Another strategy involves the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive ring opening of the cyclopropane (B1198618) intermediate to introduce functionality at the C3 position. nih.gov Additionally, the synthesis of enantiopure trisubstituted piperidines can be achieved through the sequential opening of an epoxyaziridine with chiral α-amino esters. researchgate.net

| Precursor Type | Synthetic Utility | Key Features |

| Substituted Piperidones | Versatile intermediates for functionalization | Accessible via aza-Michael reaction; can be made chiral |

| N-Protected Pyridinium Salts | Activated precursors for reduction and functionalization | Enables reductive transamination; precursor to epoxides |

| Enantiopure Amino Acids | Chiral pool for asymmetric synthesis | Provides enantiopure building blocks |

| Biocatalytic Intermediates | Green and selective synthesis | Enzyme cascades for high enantiopurity |

Process Optimization and Scalability Considerations for Synthetic Routes

The transition of a synthetic route from a laboratory scale to industrial production requires careful optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine, several aspects of process optimization are crucial.

Catalytic Hydrogenation:

Catalytic hydrogenation is a key step in many synthetic routes to piperidine derivatives, often used for the reduction of a pyridine precursor or for the removal of protecting groups like Cbz and benzyl (B1604629). nih.govgoogle.com For large-scale production, optimizing the catalyst system is paramount. This includes selecting the most active and selective catalyst (e.g., rhodium or palladium-based catalysts), determining the optimal catalyst loading, and defining the ideal reaction conditions (temperature, pressure, and solvent). acs.orgthieme-connect.com For instance, in the synthesis of a fluorinated piperidine derivative, a rhodium-catalyzed asymmetric hydrogenation was employed to achieve high enantioselectivity on a multi-kilogram scale. acs.orgthieme-connect.com

One-Pot Procedures:

Combining multiple synthetic steps into a single "one-pot" operation can significantly improve process efficiency by reducing the number of work-up and purification steps, minimizing solvent waste, and saving time. A one-pot debenzylation and reductive amination protocol has been shown to be highly effective in the large-scale synthesis of a related piperidine. acs.orgresearchgate.net

Green Chemistry Principles:

Modern process optimization increasingly incorporates the principles of green chemistry. This includes the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. For example, the development of catalytic hydrogenation methods that can be performed in greener solvents like water is a significant advancement. nih.gov Furthermore, exploring alternatives to palladium-catalyzed hydrogenolysis for Cbz deprotection, such as acid-mediated methods, can address concerns related to the cost of precious metals and the need to remove residual metal from the final product. tdcommons.org

Flow Chemistry:

The use of flow microreactors for certain synthetic steps, such as electroreductive cyclization, can offer advantages over traditional batch processing. nih.govresearchgate.net Flow chemistry can provide better control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. Automated flow hydrogenators have also been developed for the optimization and scale-up of deprotection reactions. researchgate.net

| Factor | Optimization Strategy | Impact on Scalability |

|---|---|---|

| Reaction Yield | Optimization of reaction conditions (temperature, concentration, catalyst), use of more efficient reagents. | Increases product output and reduces cost per unit. |

| Process Time | Implementation of one-pot reactions, use of more active catalysts, application of flow chemistry. | Improves throughput and reduces operational costs. |

| Safety | Use of less hazardous reagents and solvents, better control of reaction exotherms (e.g., via flow chemistry). | Reduces risk of accidents and ensures regulatory compliance. |

| Cost | Use of cheaper starting materials and reagents, reduction of energy consumption, catalyst recycling. | Enhances the economic viability of the process. |

| Sustainability | Minimization of waste, use of greener solvents, development of catalytic processes. | Reduces environmental impact and aligns with modern manufacturing standards. |

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis

The definitive assignment of the relative and absolute stereochemistry, as well as the conformational preferences of cis-4-(Boc-amino)-3-methyl-piperidine, necessitates the use of powerful analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for providing unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For cis-4-(Boc-amino)-3-methyl-piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to confirm its constitution and stereochemistry.

Two-dimensional NMR techniques are critical for establishing the precise connectivity and spatial relationships between atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the methyl protons (C3-CH₃) to the C3 and C4 carbons of the piperidine (B6355638) ring would confirm the substitution pattern. Similarly, correlations from the NH proton of the Boc group to the C4 carbon would verify the position of the amino substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful NMR technique for determining stereorelationships. For the cis isomer, a clear NOE correlation would be expected between the proton at C4 (attached to the nitrogen) and the protons of the methyl group at C3. This through-space interaction would be absent or significantly weaker in the corresponding trans isomer, providing definitive proof of the cis configuration.

A hypothetical table of expected key NOESY correlations for the cis isomer is presented below.

| Interacting Protons | Expected NOESY Correlation | Implication |

| H4 / C3-CH ₃ | Strong | Confirms cis stereochemistry |

| H3 / Axial Protons at C2 & C5 | Present | Indicates axial orientation of H3 |

| H4 / Axial Protons at C5 | Present | Indicates equatorial orientation of Boc-amino group |

Interactive Data Table: Expected NOESY Correlations

The Boc (tert-butoxycarbonyl) protecting group can exhibit restricted rotation around the carbamate (B1207046) C-N bond, leading to the observation of two distinct rotamers at room temperature. This can result in signal broadening or the appearance of duplicate peaks in the NMR spectrum. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. By increasing the temperature, the rate of rotation increases, causing the distinct signals of the rotamers to coalesce into a single, averaged signal. Conversely, lowering the temperature can "freeze out" the individual conformers. The coalescence temperature can be used to calculate the energy barrier (ΔG‡) for this rotation. Such studies also provide insight into the equilibrium between different chair conformations of the piperidine ring itself.

While there is no fluorine in the parent compound, fluorinated analogues are often synthesized to modulate physicochemical properties. If a fluorine atom were incorporated, for example, on the piperidine ring or the Boc group, ¹⁹F-NMR spectroscopy would be an essential tool. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and coupling constants between fluorine and nearby protons (¹H-¹⁹F coupling) would provide additional valuable structural and conformational information.

X-ray Crystallography for Determination of Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive, solid-state structure of a molecule. By diffracting X-rays off a crystalline sample, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique would unambiguously confirm the cis relative stereochemistry between the methyl group at C3 and the Boc-amino group at C4. Furthermore, if a chiral resolving agent is used to separate the enantiomers and a suitable crystal is obtained, X-ray crystallography can determine the absolute stereochemistry (e.g., (3R,4S) or (3S,4R)).

A hypothetical table of crystallographic data is shown below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Interactive Data Table: Hypothetical Crystallographic Data

Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions.

In solution, the preferred conformation of the piperidine ring can be deduced from the coupling constants (³J values) observed in the ¹H NMR spectrum. The magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

A large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of a trans-diaxial relationship.

Smaller coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

For cis-4-(Boc-amino)-3-methyl-piperidine, the thermodynamically most stable conformation is expected to be a chair form where the bulky Boc-amino group occupies an equatorial position to minimize 1,3-diaxial interactions. Consequently, the methyl group at the adjacent C3 position would also be in an equatorial position. This would result in the proton at C4 being axial and the proton at C3 also being axial. Analysis of the coupling constants of these protons with their neighbors on the ring would allow for the confirmation of this preferred conformational state in solution.

Conformational Analysis of the Piperidine Ring

Solid-State Conformational Studies via X-ray Diffraction

While a specific, publicly available crystal structure for cis-4-(Boc-amino)-3-methyl-piperidine is not found in the surveyed literature, the solid-state conformation can be confidently predicted based on extensive studies of related piperidine derivatives. nist.govrsc.org X-ray diffraction studies on substituted piperidines consistently show that the six-membered ring adopts a chair conformation, as this arrangement minimizes angular and torsional strain. nist.gov

For cis-4-(Boc-amino)-3-methyl-piperidine, the substituents at the C3 and C4 positions are in a cis-relationship. To minimize steric hindrance, the bulky tert-butoxycarbonyl (Boc) amino group at C4 and the methyl group at C3 are expected to occupy equatorial positions on the chair conformer. This arrangement places the larger groups further from the axial hydrogens of the ring, leading to a more stable energetic state. In some crystal structures of related N-substituted piperidines, both equatorial and axial conformers have been observed, indicating that crystal packing forces can sometimes influence the conformational preference. nih.gov

Table 1: Predicted Crystallographic Parameters for cis-4-(Boc-amino)-3-methyl-piperidine

| Parameter | Predicted Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups for chiral/racemic compounds. |

| Ring Conformation | Chair | Minimizes torsional and angle strain in the piperidine ring. nih.gov |

| Substituent Orientation | C3-Methyl: Equatorial | Minimizes 1,3-diaxial interactions. |

Understanding Conformational Dynamics of the Piperidine Ring System

The piperidine ring of cis-4-(Boc-amino)-3-methyl-piperidine is not static but exists in a dynamic equilibrium. The primary conformational process is the ring inversion, or chair-chair interconversion. However, due to the significant energetic penalty of placing the bulky equatorial substituents into axial positions, the equilibrium is heavily skewed towards the di-equatorial conformer.

Chiroptical Spectroscopy for Absolute Configuration Determination

The cis-4-(Boc-amino)-3-methyl-piperidine molecule possesses two stereocenters (at C3 and C4), making it a chiral compound. As such, it can exist as a pair of enantiomers: (3R,4S) and (3S,4R). Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in distinguishing between these enantiomers and assigning their absolute configuration. chemicalbook.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemicalbook.com An ECD spectrum displays positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores. For cis-4-(Boc-amino)-3-methyl-piperidine, the primary chromophore is the carbamate group (-NH-C=O). The sign and intensity of the Cotton effect associated with the n→π* transition of the carbonyl group (typically around 210-230 nm) are highly sensitive to the spatial arrangement of atoms around it. By comparing the experimentally measured ECD spectrum of a separated enantiomer to spectra predicted by quantum-mechanical calculations for a known configuration (e.g., 3R,4S), the absolute configuration of the enantiomer can be unambiguously determined. chemicalbook.comambeed.com ORD, a related technique, measures the rotation of plane-polarized light over a range of wavelengths and can also be used for stereochemical assignment.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Advanced Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy provides detailed information about the functional groups present in cis-4-(Boc-amino)-3-methyl-piperidine and the non-covalent interactions that define its structure, such as hydrogen bonding.

In the solid state, the N-H group of the carbamate and the secondary amine within the piperidine ring can act as hydrogen bond donors, while the carbonyl oxygen of the Boc group and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors. These interactions create a network of intermolecular hydrogen bonds that stabilize the crystal lattice.

The key vibrational modes for this molecule are predictable:

N-H Stretching: In a dilute solution, a sharp band is expected around 3400-3450 cm⁻¹ corresponding to the "free" N-H stretch of the carbamate. youtube.com In the solid state, intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3200-3350 cm⁻¹). youtube.comresearchgate.net

C=O Stretching: The carbonyl stretch of the Boc group is a strong, characteristic band typically appearing around 1680-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor would shift this peak to a lower wavenumber.

N-H Bending: This secondary amide band (Amide II) appears as a distinct absorption around 1520-1540 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations for the C-N bonds of the carbamate and piperidine ring are found in the 1000-1300 cm⁻¹ region. researchgate.net

Raman spectroscopy complements FTIR, particularly for the non-polar bonds, and can provide additional information on the skeletal vibrations of the piperidine ring and the methyl group. nih.gov

Table 2: Predicted Key Vibrational Frequencies for cis-4-(Boc-amino)-3-methyl-piperidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance (FTIR) |

|---|---|---|---|

| Carbamate N-H | Stretching (H-bonded) | 3200 - 3350 | Broad, Medium-Strong |

| Alkyl C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Carbamate C=O | Stretching | 1680 - 1700 | Strong, Sharp |

| Carbamate N-H | Bending (Amide II) | 1520 - 1540 | Medium |

| Piperidine N-H | Bending (Scissoring) | ~1600 (if protonated) | Weak-Medium |

| C-O (Boc) | Stretching | 1160 - 1180 | Strong |

| C-N | Stretching | 1000 - 1300 | Medium-Weak |

Table 3: List of Compound Names

| Compound Name |

|---|

| cis-4-(Boc-amino)-3-methyl-piperidine |

| tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

| 4-diphenylcarbamyl-N-methyl-piperidine methobromide |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in cis-4-(Boc-amino)-3-methyl-piperidine. Geometry optimization, typically performed with a basis set like 6-31G(d,p) within the B3LYP functional, would reveal the preferred conformation of the piperidine (B6355638) ring and its substituents. For a cis-3,4-disubstituted piperidine, the ring is expected to adopt a chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the methyl group will have specific steric interactions that dictate their preferred axial or equatorial positions to minimize strain.

The electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the compound. A larger HOMO-LUMO gap generally implies higher stability.

DFT calculations can accurately predict spectroscopic data. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in cis-4-(Boc-amino)-3-methyl-piperidine can be correlated with experimental spectra to confirm the molecular structure and stereochemistry. Similarly, the prediction of vibrational frequencies from DFT can aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule.

The cis configuration of the substituents on the piperidine ring is just one possibility. DFT calculations can be used to explore the entire conformational energy landscape, including different chair and boat conformations of the piperidine ring, as well as the rotational isomers of the Boc-amino group. By calculating the relative energies of these different conformers, the most stable stereoisomers can be identified. For substituted piperidines, the chair conformation is generally the most stable. The relative stability of the cis and trans isomers can also be computationally assessed, which is crucial for understanding the stereoselectivity of synthetic routes.

| Computational Method | Parameter | Predicted Outcome for cis-4-(Boc-amino)-3-methyl-piperidine |

| DFT (B3LYP/6-31G(d,p)) | Geometry Optimization | Chair conformation of the piperidine ring is most stable. |

| DFT (B3LYP/6-31G(d,p)) | Electronic Structure | Determination of HOMO-LUMO gap to assess reactivity. |

| DFT (GIAO method) | NMR Chemical Shifts | Prediction of ¹H and ¹³C NMR spectra for structural verification. |

| DFT | Vibrational Frequencies | Correlation with experimental IR and Raman spectra. |

| DFT | Conformational Analysis | Identification of the lowest energy conformers and relative stabilities of stereoisomers. |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While DFT provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of cis-4-(Boc-amino)-3-methyl-piperidine in different environments, such as in a solvent. MD simulations model the movement of atoms over time, revealing the flexibility of the piperidine ring and the conformational changes of the substituents. These simulations can show how the molecule interacts with solvent molecules and how it might change its shape to bind to a biological target.

| Simulation Type | Information Gained |

| Molecular Dynamics (MD) | Flexibility and conformational dynamics of the piperidine ring and substituents. |

| MD in Solvent | Solvation effects and intermolecular interactions with the surrounding medium. |

Quantum Chemical Studies of Reaction Mechanisms and Transition States Relevant to cis-4-(Boc-amino)-3-methyl-piperidine Synthesis and Reactions

Quantum chemical methods, including DFT, are vital for studying the mechanisms of chemical reactions. For the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine, these calculations can elucidate the reaction pathways, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions to favor the formation of the desired cis isomer. For example, understanding the transition state of a catalytic hydrogenation step can explain the observed diastereoselectivity.

| Interaction Type | Description |

| Hydrogen Bonding | The N-H group can act as a donor, and the carbonyl oxygen of the Boc group can act as an acceptor, influencing conformation and crystal packing. |

| Van der Waals Interactions | Non-specific attractive or repulsive forces between atoms and molecules that contribute to the overall stability of molecular assemblies. |

Role As a Chiral Building Block in Complex Organic Synthesis

Construction of Substituted Piperidine (B6355638) Scaffolds for Diverse Applications

The cis-4-amino-3-methyl-piperidine framework serves as an excellent starting point for creating diverse libraries of substituted piperidine molecules. The introduction of an additional alkyl group, such as the methyl group at the C3 position, can significantly reduce the number of possible conformations, which may be crucial for optimizing the biological activity of new drug candidates. researchgate.net The defined stereochemistry is particularly important, as different isomers of a compound can exhibit vastly different biological effects; for instance, the cis-isomers of some 2,5-disubstituted piperidines were found to be significantly more active for dopamine (B1211576) transport than their trans-counterparts. whiterose.ac.uk

Synthetic chemists leverage this scaffold to build more complex molecules with specific therapeutic applications. A common strategy involves the functionalization of one or both nitrogen atoms. For example, derivatives of 4-amino-piperidines have been synthesized and investigated as potent M3 muscarinic receptor antagonists. researchgate.net A general synthetic approach involves the reductive amination of a ketone precursor followed by acylation of the 4-amino group to install desired substituents. researchgate.net

A facile synthetic route to obtain cis-3-methyl-4-aminopiperidine derivatives proceeds through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net This method provides a reliable supply of the core scaffold, which can then be elaborated into a variety of amides and other derivatives. researchgate.net

| Scaffold Type | Synthetic Modification | Application / Target | Citation |

| 4-Anilidopiperidines | N-acylation with propionyl chloride | Opioid receptor agonists | researchgate.net |

| 4-Amino-piperidine Derivatives | Reductive amination and N-acylation | M3 muscarinic receptor antagonists | researchgate.net |

| trans-3-Amino-4-alkyl-piperidines | Copper-catalyzed Grignard ring-opening of an aziridine (B145994) | General scaffolds for drug discovery | researchgate.net |

Precursor in the Synthesis of Other Nitrogen Heterocyclic Systems

While often used to construct molecules that retain the piperidine core, cis-4-(Boc-amino)-3-methyl-piperidine and related structures can also serve as precursors for more complex, and sometimes different, nitrogen-containing heterocyclic systems. The vicinal (1,2-diamine) relationship of the amino groups, once the Boc group is removed and the ring nitrogen is appropriately substituted, provides a handle for intramolecular cyclization reactions to form fused or bridged bicyclic systems.

The transformation of simpler heterocyclic rings into more complex ones is a known strategy in organic synthesis. nih.gov For example, a domino ring-opening/ring-closing olefin metathesis reaction has been used on a piperidine-derived structure to assemble the complex core of dysiherbaine, a natural product containing multiple heterocyclic rings, with complete control over the relative stereochemistry. researchgate.net This illustrates how a substituted piperidine can be a key starting material for intricate polycyclic architectures. Furthermore, general strategies involving the ring-opening of aziridines followed by cyclization are employed to convert three-membered rings into five- or six-membered heterocycles, highlighting the principle of using one ring system to build another. nih.gov

Enantioselective Synthesis of Advanced Chemical Intermediates

The inherent chirality of cis-4-(Boc-amino)-3-methyl-piperidine makes it an exemplary chiral pool starting material. Its well-defined stereocenters can be used to direct the formation of new chiral centers in subsequent reactions, a cornerstone of asymmetric synthesis. This strategy is critical for producing enantiomerically pure pharmaceutical compounds, where often only one enantiomer is therapeutically active.

The development of efficient asymmetric synthetic methods for chiral N-heterocycles is a major focus in chemistry. nih.gov For example, the enantioselective synthesis of cis-2,3-disubstituted piperidines has been achieved via a copper-catalyzed cyclizative aminoboration, and these products serve as key chiral intermediates for the synthesis of drugs such as Avacopan. nih.gov Similarly, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, relies on transformations that create new stereocenters with high control. nih.gov While not starting from the exact title compound, these examples underscore the principle of using a chiral heterocyclic building block to produce advanced, enantiomerically enriched intermediates for active pharmaceutical ingredients. nih.govnih.gov The enantioselective functionalization of cyclic N-Boc amines is also a powerful method for producing chiral β-amino acids, which are valuable intermediates in their own right. nih.gov

| Intermediate Class | Synthetic Strategy | Relevance / Final Product Class | Citation |

| cis-2,3-Disubstituted Piperidines | Asymmetric Cu-catalyzed cyclizative aminoboration | Key intermediate for Avacopan | nih.gov |

| Chiral β-Amino Acids | Enantioselective C-H lithiation/functionalization | Valuable chiral intermediates | nih.gov |

| Chiral Diamines | SN2 substitution with inversion of configuration | Key intermediate for fluoroquinolone antibiotics | nih.gov |

Scaffold in Peptidomimetic and Foldamer Research (focus on chemical scaffold properties and synthesis)

Peptidomimetics are compounds designed to mimic the structure and function of peptides, while foldamers are oligomers that adopt well-defined, folded conformations. Both fields rely on scaffolds that can precisely position functional groups in three-dimensional space. The rigid structure of the cis-3-methyl-4-aminopiperidine core makes it an ideal scaffold for these applications.

The piperidine ring constrains the geometry of the substituents at the C3 and C4 positions, forcing them into a specific spatial arrangement. This conformational rigidity can be used to mimic the secondary structures of peptides, such as β-turns or helical segments. By attaching appropriate side-chain mimics to the C4-amino group and the N1-ring nitrogen, the piperidine scaffold can project these groups in vectors that replicate the presentation of amino acid side chains in a natural peptide. The use of heterocyclic scaffolds is a common and effective strategy in the design of peptidomimetics. nih.gov

In foldamer research, predictable, non-covalent interactions are used to create specific three-dimensional shapes. nih.gov Scaffolds derived from β-peptides or aromatic oligomers have been shown to form distinct helical structures. nih.govresearchgate.net The cis-3-methyl-4-aminopiperidine unit can be envisioned as a monomer in a larger oligomeric chain. Polymerization of such units could lead to novel foldamers with unique helical or folded structures, where the methyl and amino-linked side chains decorate the exterior of the folded architecture. The synthesis of such mimetics often employs solid-phase synthesis techniques, allowing for the rapid and convenient construction of large libraries of analogues. nih.gov

Methodologies for Incorporating cis-4-(Boc-amino)-3-methyl-piperidine into Larger Molecular Architectures

Several robust chemical methodologies are available for incorporating the cis-4-(Boc-amino)-3-methyl-piperidine building block into larger and more complex molecules. The choice of reaction depends on which of the two nitrogen atoms is being functionalized and the nature of the desired linkage.

First, the exocyclic C4-amino group must be deprotected by removing the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting primary amine is a versatile nucleophile for various coupling reactions.

Amide Bond Formation: This is one of the most common methods. The free amine can be coupled with a carboxylic acid using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective, particularly in solid-phase synthesis. nih.gov

Reductive Amination: The amine can react with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with an agent like sodium borohydride (B1222165) (NaBH₄) to yield a secondary or tertiary amine linkage. researchgate.net

N-Arylation and N-Alkylation: The amine can also undergo direct alkylation with alkyl halides or be coupled with aryl halides or triflates, often using a palladium or copper catalyst (e.g., Buchwald-Hartwig amination), to form C-N bonds.

The piperidine ring nitrogen (N1) provides a second site for modification. If it is initially protected (e.g., as a benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) group), it can be deprotected and subsequently functionalized using similar methods to those described above.

| Methodology | Reactive Group on Piperidine | Bond Formed | Typical Reagents | Citation |

| Amide Coupling | C4-Amine (after Boc deprotection) | Amide (C-N) | EDC·HCl, DMAP, PyBOP | nih.govnih.gov |

| Reductive Amination | C4-Amine (after Boc deprotection) | Amine (C-N) | Aldehyde/Ketone, NaBH₄ | researchgate.net |

| Petasis Reaction | C4-Amine (after Boc deprotection) | Substituted Amine (C-N) | Glyoxylic acid, Boronic acids | nih.gov |

| N-Acylation | N1-Amine (if secondary) | Amide (C-N) | Acyl Halides (e.g., Propionyl chloride) | researchgate.net |

Chemical Transformations and Derivatization

Reactions at the Boc-Protected Amine Moiety (e.g., deprotection, acylation, alkylation)

The tert-butyloxycarbonyl (Boc) group at the C4-amino position is a robust protecting group, stable to most nucleophiles and bases, which allows for selective modifications at other sites of the molecule. researchgate.net However, its primary role is to be selectively removed to unmask the primary amine for further functionalization.

Deprotection: The removal of the Boc group is typically achieved under acidic conditions. researchgate.netorganic-chemistry.org Standard laboratory procedures involve treating the compound with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or using a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. google.comsigmaaldrich.com For instance, in syntheses involving related N-Boc-piperidine derivatives, the Boc group was efficiently cleaved using trifluoroacetic acid to prepare the substrate for subsequent reactions. nih.gov This deprotection yields the corresponding primary amine, often as an ammonium (B1175870) salt, which can be neutralized or used directly in the next synthetic step.

Acylation: Once the C4-amino group is deprotected, it readily undergoes acylation reactions. A prominent example is found in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. unl.ptderpharmachemica.com In this context, after deprotection and N-methylation of the piperidine (B6355638) nitrogen, the resulting secondary amine at the C4 position is acylated. Specifically, it is condensed with reagents like ethyl cyanoacetate (B8463686) or reacted with cyanoacetic acid using peptide coupling agents (e.g., EDC/HOBt) to install the 3-cyano-3-oxopropanoyl side chain. lookchem.comcjph.com.cn This transformation is crucial for the biological activity of the final molecule.

Alkylation: The primary amine revealed after Boc deprotection can also be subjected to alkylation. This can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides. In the synthesis of Tofacitinib, the amine on the piperidine ring is subjected to methylation. unl.pt While this example involves the piperidine nitrogen, the principle applies to the exocyclic amine as well. Following deprotection, the resulting cis-4-amino-3-methyl-piperidine derivative can be selectively alkylated to introduce further diversity.

Modifications at the Piperidine Nitrogen Atom (e.g., N-alkylation, N-acylation)

The secondary amine of the piperidine ring is a key site for introducing substituents that can modulate the pharmacological properties of the final compound.

N-Alkylation: A common modification is the N-alkylation of the piperidine ring. This is frequently accomplished via reductive amination or by reaction with an alkyl halide. google.com For example, N-benzylation is a widely used step in the synthesis of Tofacitinib intermediates, achieved by reacting the piperidine with benzaldehyde (B42025) in the presence of a reducing agent. google.comunl.ptcjph.com.cn Other small alkyl groups can also be introduced; for instance, reductive alkylation with formaldehyde (B43269) or acetaldehyde (B116499) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield the corresponding N-methyl and N-ethyl derivatives, respectively. nih.gov

N-Acylation: The piperidine nitrogen can be acylated to form amides, carbamates, or ureas. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base will yield the corresponding N-acylpiperidine. For example, various 1-aroylpiperidines have been synthesized by reacting the piperidine with the appropriate acid chloride. google.com Similarly, reaction with isocyanates can produce N-piperidine carboxamides. nih.gov The introduction of a Boc group itself (N-Boc-piperidine) is a form of N-acylation (carbamate formation) that is fundamental to many synthetic strategies, controlling the reactivity of the piperidine nitrogen while other transformations are carried out. nih.govnih.govnih.gov

Stereospecific Transformations at the Methyl Group or Other Peripheral Sites

The functionalization of the piperidine ring's C-H bonds provides a powerful method for introducing substituents with high levels of stereocontrol. While direct transformations on the pre-existing C3-methyl group are not commonly reported, extensive research has focused on introducing functionality at other positions on the piperidine scaffold.

Functionalization at C2, C3, and C4 Positions: Advanced catalytic methods enable site-selective C-H functionalization of N-Boc-piperidine derivatives. nih.govnih.gov

C2-Functionalization: The C2 position is electronically activated by the adjacent nitrogen atom, making it a favorable site for C-H insertion reactions. nih.gov Using specific rhodium catalysts, such as Rh₂(R-TCPTAD)₄, donor/acceptor carbenes can be directed to insert selectively at the C2 position. researchgate.netnih.govnih.gov

C4-Functionalization: Overriding the electronic preference for the C2 position can be achieved by using sterically demanding catalysts and N-protecting groups. researchgate.netnih.gov For example, using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs functionalization to the C4 position. nih.govnih.gov

C3-Functionalization: The C3 position is electronically deactivated, making direct C-H insertion challenging. researchgate.netnih.gov An indirect, stereoselective approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive ring-opening of the resulting bicyclic system to yield a 3-substituted piperidine. nih.govnih.gov

Another powerful technique involves the diastereoselective lithiation of N-Boc piperidines followed by trapping with an electrophile. whiterose.ac.uk This method can be used to access trans-piperidines and other specifically substituted derivatives. nih.govwhiterose.ac.uk

Functionalization of the Piperidine Ring System Beyond Initial Synthesis

Beyond the initial synthesis of the substituted piperidine core, several methods exist to further elaborate the ring system, adding complexity and creating diverse molecular scaffolds.

The rhodium-catalyzed C-H insertion reactions mentioned previously are a prime example of post-synthesis functionalization, allowing for the precise installation of arylacetate and other groups at the C2 and C4 positions of a pre-formed N-Boc-piperidine ring. researchgate.netnih.govnih.gov

Furthermore, the synthesis of cis-3-methyl-4-aminopiperidine derivatives can be achieved through the regioselective ring-opening of a cis-N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.netresearchgate.net This epoxide, in turn, can be prepared from a corresponding tetrahydropyridine (B1245486). This strategy of forming a strained ring (like an epoxide or aziridine) fused to the piperidine and then opening it with a nucleophile is a versatile method for introducing substituents with defined stereochemistry at the C3 and C4 positions. derpharmachemica.com

Lithiation-trapping sequences also represent a key strategy for advanced functionalization. The organolithium intermediate generated from an N-Boc-piperidine can be reacted with a wide array of electrophiles, including chloroformates and alkyl halides, to introduce new substituents onto the ring. whiterose.ac.uk These methods provide access to a chemical space that would be difficult to reach through the construction of the ring from acyclic precursors alone.

Analytical and Process Chemistry Considerations

Development of Chromatographic Methods for Stereoisomer Separation (e.g., Chiral HPLC, GC)

The separation of stereoisomers of cis-4-(Boc-amino)-3-methyl-piperidine is essential for isolating the desired enantiomer and removing its trans-diastereomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the analytical and preparative separation of enantiomers. The choice of CSP is crucial and is typically based on the functional groups present in the analyte. For N-Boc protected amino-piperidines, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. nih.gov

Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), often provide excellent resolution for a wide range of chiral compounds, including those with carbamate (B1207046) groups. nih.gov Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® series) are well-suited for separating polar and ionic compounds like amino acid derivatives and can be used in various mobile phase modes.

The enantiomeric ratio of disubstituted piperidines is frequently determined using HPLC on a chiral support. nih.gov A key consideration for UV detection is that the Boc-protected piperidine (B6355638) itself lacks a strong chromophore. While the Boc group provides some UV absorbance, sensitivity can be low. For trace analysis of an undesired enantiomer, pre-column derivatization with a UV-active agent may be employed to enhance detection. nih.gov

| Chiral Stationary Phase (CSP) Type | Typical Column | Mobile Phase Mode | Common Mobile Phase Composition | Reference Analytes |

|---|---|---|---|---|

| Polysaccharide-based | Chiralpak® AD-H, IG-3 | Normal Phase / Polar Organic / Reversed-Phase | Hexane/Ethanol or Methanol with additives (e.g., diethylamine) | Nadolol, Sertraline nih.gov |

| Macrocyclic Glycopeptide | CHIROBIOTIC® T | Polar Organic / Reversed-Phase | Methanol or Acetonitrile with volatile buffers (e.g., ammonium (B1175870) acetate) | Underivatized Amino Acids |

Chiral Gas Chromatography (GC): Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. gcms.cz While direct analysis of cis-4-(Boc-amino)-3-methyl-piperidine might be challenging due to its molecular weight and polarity, analysis of a more volatile precursor or a deprotected, derivatized version is feasible. The most common CSPs for chiral GC are based on derivatized cyclodextrins incorporated into a polysiloxane matrix. gcms.czresearchgate.net These stationary phases create transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in interaction energy. researchgate.net

Analytical Methods for Reaction Monitoring and Process Control in Synthesis (e.g., in-process NMR, TLC for yield and purity)

Effective process control relies on real-time or near-real-time monitoring of chemical reactions to track the consumption of reactants, formation of products, and emergence of impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and indispensable tool for monitoring the progress of the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine. It is routinely used to confirm the completion of reactions, such as the Boc-protection step. rsc.org For instance, when protecting 4-amino-3-methylpiperidine, the starting amine is significantly more polar and will have a very low retention factor (Rf) on a silica (B1680970) gel plate. The resulting Boc-protected product is much less polar and will exhibit a higher Rf. chemicalforums.com This difference allows for easy visualization of the reaction's progress. Stains such as potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) are typically required for visualization, as the compounds are often not UV-active.

| Compound | Expected Polarity | Expected Rf on Silica Gel | Visualization Method |

|---|---|---|---|

| 4-Amino-3-methylpiperidine (Starting Material) | High | Low (e.g., <0.2) | Ninhydrin, KMnO₄ |

| cis-4-(Boc-amino)-3-methyl-piperidine (Product) | Low | High (e.g., >0.5) | KMnO₄ |

In-process Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a powerful tool for reaction monitoring and process control. ¹H and ¹³C NMR spectra can confirm the identity of intermediates and the final product, and can also be used to determine the ratio of diastereomers in a mixture. researchgate.netnih.gov For example, the relative stereochemistry (cis vs. trans) of 3,4-disubstituted piperidines is often provisionally assigned based on the coupling constants and chemical shifts observed in the ¹H NMR spectrum. researchgate.net Dynamic NMR studies on related N-Boc heterocycles have also been used to investigate conformational isomers (rotamers) arising from restricted rotation around the carbamate C-N bond, which can influence reactivity. whiterose.ac.uknih.gov By taking samples directly from the reaction vessel, in-process NMR can provide quantitative data on reaction kinetics, yield, and diastereoselectivity without the need for chromatographic separation.

Strategies for Enhancing Enantiomeric and Diastereomeric Purity (e.g., recrystallization, kinetic resolution)

Achieving high stereochemical purity often requires specific purification strategies beyond standard chromatography.

Diastereomeric Purity Enhancement: The synthesis of 3,4-disubstituted piperidines can result in mixtures of cis and trans diastereomers. whiterose.ac.uk These diastereomers have different physical properties and can typically be separated by standard chromatographic techniques. For the closely related 3-alkyl-4-anilinopiperidines, quantitative separation of cis and trans diastereomers was successfully achieved using column chromatography on alumina. researchgate.net Recrystallization is another powerful method for separating diastereomers, as one isomer often forms a more stable crystal lattice and will crystallize preferentially from a solution.

Enantiomeric Purity Enhancement: Once the desired cis-diastereomer is isolated, it may still exist as a racemic mixture of two enantiomers.

Kinetic Resolution: This technique separates enantiomers by reacting a racemic mixture with a chiral catalyst or reagent that preferentially transforms one enantiomer over the other. nih.gov The unreacted or slower-reacting enantiomer can then be recovered with high enantiomeric excess (ee). Both enzymatic and chemical methods are widely applied to piperidine derivatives. rsc.org For example, lipases are commonly used to selectively acylate or deacetylate one enantiomer in a racemic mixture of chiral alcohols or amines. whiterose.ac.ukresearchgate.net

Recrystallization: This classical technique can be highly effective for enantiomeric enrichment, particularly if the racemate crystallizes as a conglomerate (a physical mixture of separate D and L crystals) or if a chiral resolving agent is used to form diastereomeric salts. In a documented case for a different substituted piperidine, a two-fold crystallization process yielded a mother liquor highly enriched in the desired enantiomer, reaching up to 97.6% ee, while the racemate crystallized out as a distinct compound. nih.gov This method's success is dependent on the specific crystallization and phase diagram properties of the enantiomeric mixture.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry approaches)

The imperative to develop environmentally benign chemical processes has spurred research into green synthetic routes for piperidine (B6355638) derivatives. Traditional methods often rely on harsh reagents, multi-step procedures, and significant solvent waste. nih.gov Future efforts for synthesizing cis-4-(Boc-amino)-3-methyl-piperidine are likely to focus on principles of green chemistry to improve sustainability and efficiency.

Key strategies include one-pot, multi-component reactions (MCRs) which allow for the assembly of complex molecules like substituted piperidines from simple precursors in a single step, minimizing waste and energy consumption. growingscience.comajchem-a.com The use of water as a solvent and biodegradable catalysts, such as citric acid or certain nanomaterials, represents a significant move towards greener processes. growingscience.comajchem-a.com For instance, water-mediated intramolecular cyclization reactions have been successfully employed for the synthesis of substituted piperidinols, a strategy that could be adapted for aminopiperidine synthesis. nih.gov

Furthermore, the development of catalytic systems that avoid toxic transition metals is a critical area of research. nih.gov Organocatalysis and biocatalysis, using enzymes, offer highly selective and environmentally friendly alternatives for constructing the piperidine ring with the desired cis-stereochemistry. growingscience.com The adoption of these green methodologies promises to make the production of cis-4-(Boc-amino)-3-methyl-piperidine and its analogs more cost-effective and sustainable. ajchem-a.comunibo.it

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperidine Synthesis

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalysts | Often involves toxic heavy metals (e.g., Pd, Ru). nih.gov | Biodegradable organocatalysts, enzymes, or non-toxic metal catalysts. growingscience.comajchem-a.com |

| Solvents | Typically uses large volumes of volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. growingscience.comajchem-a.com |

| Reaction Steps | Often requires multiple, sequential steps with intermediate purification. nih.gov | One-pot, multi-component reactions to increase atom economy. growingscience.com |

| Energy Use | May require high temperatures and pressures for extended periods. nih.gov | Milder reaction conditions, sometimes assisted by microwave or ultrasound. mdpi.com |

| Byproducts | Can generate significant amounts of hazardous waste. | Minimizes waste through higher selectivity and atom economy. unibo.it |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis are transforming the landscape of organic synthesis, particularly in the pharmaceutical industry. researchgate.net These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions and analog synthesis. acs.org The application of flow chemistry to the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine could lead to significant improvements in yield, purity, and scalability.

Flow microreactors, with their large surface-area-to-volume ratio, enable rapid heat and mass transfer, which can lead to cleaner reactions and higher yields compared to traditional batch processes. nih.gov Electrochemical methods integrated into flow systems have already been successfully used for the synthesis of piperidine derivatives, offering a reagent-free activation method. nih.govnih.govresearchgate.net Such a setup could be envisioned for the cyclization step in the formation of the piperidine ring.

Moreover, automated synthesis platforms can be programmed to perform multi-step reaction sequences and purifications, allowing for the rapid generation of libraries of derivatives based on the cis-4-(Boc-amino)-3-methyl-piperidine scaffold. nih.govresearchgate.net This is particularly valuable for drug discovery, where a diverse range of analogs is needed for structure-activity relationship (SAR) studies. researchgate.net The combination of flow chemistry and automation could enable the on-demand synthesis of this key building block and its derivatives with high fidelity and efficiency. nih.gov

Exploration of cis-4-(Boc-amino)-3-methyl-piperidine in the Design of Novel Supramolecular Assemblies

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to construct complex, functional architectures. The cis-4-(Boc-amino)-3-methyl-piperidine molecule possesses several features that make it an intriguing candidate for the design of novel supramolecular assemblies. The Boc-protecting group can participate in hydrogen bonding, while the piperidine ring provides a defined conformational scaffold.

The nitrogen atom of the piperidine ring and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors, and the N-H of the Boc-amino group can act as a hydrogen bond donor. These directional interactions can be programmed to guide the self-assembly of molecules into well-defined structures such as chains, sheets, or more complex three-dimensional networks. While much of the work in this area has focused on larger host-guest systems like porphyrins and cyclodextrins, the principles can be applied to smaller, functionalized building blocks. nih.gov

Furthermore, the piperidine nitrogen can coordinate with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. rsc.org The stereochemistry of the cis isomer would enforce specific spatial arrangements of the coordinated metal centers, potentially leading to materials with unique catalytic, magnetic, or porous properties. The exploration of this compound in supramolecular chemistry is still in its infancy but holds considerable promise for the development of new functional materials.

Advanced Spectroscopic Probes for Investigating Reactivity and Intermediates of Complex Derivatives

A deeper understanding of the reaction mechanisms and conformational dynamics of cis-4-(Boc-amino)-3-methyl-piperidine and its derivatives is crucial for optimizing their synthesis and predicting their behavior in biological systems. Advanced spectroscopic techniques are powerful tools for achieving this level of insight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for conformational analysis of piperidine rings. nih.gov Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of atoms, confirming the cis relationship between the methyl and amino groups and determining the preferred chair conformation of the ring. auremn.org.bracs.orgnih.gov For more complex derivatives, these techniques are invaluable for elucidating their three-dimensional structure in solution. nih.gov

To study the reactivity of this compound, time-resolved spectroscopic methods, such as transient absorption or time-resolved infrared (TRIR) spectroscopy, can be employed to detect and characterize short-lived reaction intermediates. acs.orgnih.gov For example, in a deprotection-acylation sequence, these techniques could potentially observe the carbamic acid intermediate formed after Boc group removal. chemistrysteps.com Furthermore, specially designed spectroscopic probes can be developed where a derivative of cis-4-(Boc-amino)-3-methyl-piperidine is attached to a fluorophore or chromophore. benthamdirect.comrsc.org Changes in the spectroscopic properties of the probe upon reaction or binding to a target could provide real-time information about biological processes. benthamdirect.com The application of these advanced spectroscopic methods will undoubtedly uncover new aspects of the chemistry and utility of this important heterocyclic building block.

Q & A

Q. How can researchers optimize the synthesis of cis-4-(Boc-amino)-3-methyl-piperidine to achieve high enantiomeric purity?

- Methodological Answer : To optimize enantiomeric purity, use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation reactions. Monitor reaction progress via chiral HPLC (≥98% purity threshold) and adjust parameters like temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM). Purify intermediates via recrystallization in hexane/ethyl acetate mixtures to remove diastereomers. For Boc protection, employ tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) under inert conditions to prevent racemization .

Q. What analytical techniques are recommended for characterizing the structural integrity of cis-4-(Boc-amino)-3-methyl-piperidine?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to confirm stereochemistry at C3 and C4. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Quantify purity via reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and GC-MS (≥98% purity). For Boc-group stability, perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (>150°C) .

Q. How should researchers handle and store cis-4-(Boc-amino)-3-methyl-piperidine to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under argon at –20°C to prevent hydrolysis of the Boc group. Conduct stability tests by periodically analyzing samples via HPLC after exposure to humidity (40–60% RH) and ambient temperatures (25°C). Use desiccants like silica gel in storage vials. Handle with nitrile gloves and PPE to avoid dermal exposure, and neutralize waste with 10% citric acid before disposal .

Advanced Research Questions

Q. What computational strategies predict the stereochemical outcomes of cis-4-(Boc-amino)-3-methyl-piperidine synthesis?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in asymmetric hydrogenation. Compare energy barriers for cis vs. trans configurations using Gaussian or ORCA software. Validate models with experimental NMR coupling constants (e.g., J-values for axial vs. equatorial protons). Molecular dynamics (MD) simulations in explicit solvent (e.g., methanol) can further refine steric and electronic effects influencing diastereoselectivity .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Apply the PICO framework to isolate variables:

- Population : Reaction batches (1g vs. 100g scale).

- Intervention : Adjust mixing efficiency (e.g., overhead stirring vs. magnetic stirring).

- Comparison : Analyze yields under different solvent volumes (neat vs. diluted conditions).

- Outcome : Identify mass transfer limitations via kinetic profiling (e.g., in situ IR spectroscopy). Optimize by switching to flow chemistry systems with controlled residence times and temperature gradients .

Q. What mechanistic insights explain the Boc group’s stability under varying catalytic conditions?

- Methodological Answer : Use kinetic isotope effect (KIE) studies with deuterated Boc-protected analogs to probe acid-catalyzed hydrolysis pathways. Conduct pH-rate profiling (pH 1–7) to identify degradation thresholds. Pair with LC-MS to detect intermediates like tert-butyl carbamate. Compare activation energies (Eₐ) via Arrhenius plots for Boc cleavage in polar aprotic vs. protic solvents .